molecular formula C8H16N+ B14716162 1-Methyl-1-azoniabicyclo[2.2.2]octane CAS No. 15302-92-8

1-Methyl-1-azoniabicyclo[2.2.2]octane

Cat. No.: B14716162
CAS No.: 15302-92-8
M. Wt: 126.22 g/mol
InChI Key: MFQQHFRKVCFEBQ-UHFFFAOYSA-N
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Description

1-Methyl-1-azoniabicyclo[2.2.2]octane (systematic name: 1-methylquinuclidinium iodide, abbreviated as MQN in pharmacological studies) is a quaternary ammonium compound characterized by a bicyclo[2.2.2]octane framework with a methyl group attached to the nitrogen atom. Its rigid bicyclic structure enhances steric stability and influences receptor binding, making it a key scaffold in medicinal chemistry. MQN has been studied extensively for its role in modulating nicotinic α7-type acetylcholine receptors (nAChRs), where it acts as a selective agonist or antagonist depending on structural modifications .

Properties

CAS No.

15302-92-8

Molecular Formula

C8H16N+

Molecular Weight

126.22 g/mol

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octane

InChI

InChI=1S/C8H16N/c1-9-5-2-8(3-6-9)4-7-9/h8H,2-7H2,1H3/q+1

InChI Key

MFQQHFRKVCFEBQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCC(CC1)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-azoniabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the quaternization of 1-azabicyclo[2.2.2]octane with methyl iodide. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1-azoniabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It serves as a model compound for studying the behavior of quaternary ammonium compounds in biological systems.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: It is used in the formulation of surfactants and detergents, enhancing their effectiveness.

Mechanism of Action

The mechanism of action of 1-Methyl-1-azoniabicyclo[2.2.2]octane involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Analogs within the Bicyclo[2.2.2]octane Family

The bicyclo[2.2.2]octane core is a versatile bioisostere for aromatic rings and other rigid frameworks. Key structural analogs include:

Compound Name Substituents/Modifications Molecular Weight Biological Activity/Application References
1-Methyl-1-azoniabicyclo[2.2.2]octane (MQN) Methyl group at N1 267.12 g/mol Nicotinic α7 receptor modulation
1-Ethyl-1-azoniabicyclo[2.2.2]octane iodide (EQN) Ethyl group at N1 268.14 g/mol Prolonged receptor binding duration
Clidinium Bromide 3-[(Hydroxydiphenylacetyl)oxy] group at N1 432.33 g/mol Anticholinergic (muscarinic antagonist)
2-Oxabicyclo[2.2.2]octane Oxygen atom replacing one bridgehead CH2 group 112.13 g/mol Bioisostere for phenyl rings in drug design
Ethyl this compound-2-carboxylate Ethyl ester at C2 313.19 g/mol Intermediate in synthetic chemistry

Key Findings :

  • Alkyl Chain Impact : The substitution at N1 significantly affects pharmacological properties. MQN (methyl) shows moderate receptor affinity, while EQN (ethyl) exhibits enhanced duration of action due to increased lipophilicity .
  • Functional Group Additions : Clidinium Bromide’s diphenylacetyl group enhances anticholinergic activity by interacting with hydrophobic pockets in muscarinic receptors .
  • Bioisosterism : 2-Oxabicyclo[2.2.2]octane replaces phenyl rings in drugs like Imatinib, improving metabolic stability while retaining target binding .

Pharmacological Analogs in Receptor Targeting

Nicotinic α7 Receptor Modulators
  • MQN vs. Quinuclidine (QN) : QN lacks the methyl group, resulting in lower selectivity for α7 nAChRs. MQN’s methyl substituent enhances steric hindrance, reducing off-target effects .
  • GTS-21 (DMXB-A) : A partial agonist with a dimethoxybenzylidene group, showing higher cognitive efficacy than MQN but shorter half-life .
Muscarinic Antagonists
  • Clidinium Bromide vs. MQN : Clidinium’s diphenylacetyl group confers 100-fold higher affinity for muscarinic M3 receptors compared to MQN, making it clinically viable for gastrointestinal disorders .
  • 4-Hydroxyl(diphenyl)methyl-substituted Quinuclidines : These derivatives, such as Compound 14o, exhibit slow reversibility and long-lasting bronchoprotection, outperforming MQN in respiratory applications .

Insights :

  • Solubility: MQN’s high solubility suits intravenous formulations, while Clidinium’s lipophilicity favors oral administration .
  • Synthetic Complexity : 2-Oxabicyclo[2.2.2]octane derivatives require specialized catalysts for oxygen insertion, limiting scalability compared to MQN .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-Methyl-1-azoniabicyclo[2.2.2]octane derivatives, and how can purity be verified?

  • Methodology : A high-yield (99%) synthesis involves reacting quinuclidine hydrochloride with methyl iodide in methanol, catalyzed by KHCO₃ at room temperature for 12 hours. Purification is achieved via solvent evaporation and chloroform extraction. Purity is confirmed using 1H^1H and 13C^13C NMR spectroscopy, with characteristic peaks at δ 2.93 ppm (N–CH₃) and δ 57.4 ppm (quinuclidine carbons), respectively .

Q. What safety precautions are necessary when handling this compound compounds?

  • Methodology : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact (GHS Category 2 skin irritation). Employ fume hoods for ventilation to mitigate respiratory risks (H335). Store in airtight containers away from oxidizers, and dispose of waste via approved hazardous protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : 1H^1H NMR (300–500 MHz) in D₂O or CD₃OD resolves methyl and quinuclidine protons. 13C^13C NMR identifies quaternary carbons (δ 19–57 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 126.1277 for C₈H₁₆N⁺) .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octane moiety influence the pharmacological activity of anticholinergic agents like Clidinium Bromide?

  • Methodology : The rigid bicyclic structure enhances receptor binding by restricting conformational flexibility. Structure-activity relationship (SAR) studies compare analogs with varying substituents on the bicyclo[2.2.2]octane core. In vitro assays (e.g., muscarinic receptor binding) quantify potency, while molecular docking predicts steric and electronic interactions .

Q. What methodological approaches are used to evaluate bicyclo[2.2.2]octane as a bioisostere for aromatic rings in drug design?

  • Methodology : Replace phenyl groups in lead compounds (e.g., Vorinostat) with bicyclo[2.2.2]octane and assess bioactivity via cell-based assays (e.g., HDAC inhibition). Computational modeling (DFT or MD simulations) evaluates electronic and steric mimicry. X-ray crystallography confirms structural alignment with target proteins .

Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of bicyclo[2.2.2]octane derivatives?

  • Methodology : Synthesize deuterated analogs (e.g., Clidinium Iodide-D₃) using deuterated methyl iodide. Use LC-MS/MS to track metabolic stability in vivo. Compare pharmacokinetic parameters (t₁/₂, AUC) between labeled and unlabeled compounds to elucidate metabolic pathways .

Q. What role do these derivatives play in asymmetric catalysis, and how is enantiomeric purity assessed?

  • Methodology : Chiral bicyclo[2.2.2]octane ligands (e.g., 1,2-diaminobicyclo derivatives) are used in copper-catalyzed Henry reactions. Enantiomeric excess (ee) is determined via chiral HPLC or 19F^19F NMR with chiral shift reagents. Catalyst performance is optimized by varying ligand stereochemistry .

Q. How can crystallographic software like SHELXL aid in structural analysis of bicyclo[2.2.2]octane compounds?

  • Methodology : SHELXL refines X-ray diffraction data to resolve the bicyclic core's geometry (bond angles, torsional strain). Twin refinement protocols handle crystallographic disorders common in rigid scaffolds. Structural validation tools (e.g., R-factor, electron density maps) ensure accuracy .

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